molecular formula C19H32O2 B1585212 9,12,15-Octadecatrienoic acid, methyl ester, (9Z,12Z,15Z)- CAS No. 7361-80-0

9,12,15-Octadecatrienoic acid, methyl ester, (9Z,12Z,15Z)-

Cat. No. B1585212
CAS RN: 7361-80-0
M. Wt: 292.5 g/mol
InChI Key: DVWSXZIHSUZZKJ-UHFFFAOYSA-N
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Description

9,12,15-Octadecatrienoic acid, methyl ester is a chemical compound with the molecular formula C₁₉H₃₂O₂ . It is also known by other names, including Linolenic acid, methyl ester , Methyl all-cis-9,12,15-octadecatrienoate , and Methyl linolenate . The compound belongs to the class of fatty acid methyl esters and is characterized by its unsaturated nature due to the presence of three double bonds in the carbon chain.



Synthesis Analysis

The synthesis of 9,12,15-Octadecatrienoic acid, methyl ester involves the esterification of linolenic acid (a naturally occurring polyunsaturated fatty acid) with methanol. This reaction typically occurs under acidic conditions, resulting in the formation of the methyl ester.



Molecular Structure Analysis

The compound’s molecular structure consists of a long hydrocarbon chain with three cis double bonds at positions 9, 12, and 15. These double bonds give rise to its unsaturated nature. The (9Z,12Z,15Z) notation indicates the specific configuration of these double bonds.



Chemical Reactions Analysis

As an unsaturated fatty acid methyl ester, 9,12,15-Octadecatrienoic acid, methyl ester can participate in various chemical reactions. These include hydrogenation (to convert double bonds to single bonds), oxidation (to form peroxides), and polymerization (to create polymers). Its reactivity depends on the position and geometry of the double bonds.



Physical And Chemical Properties Analysis


  • Appearance : Colorless or pale yellow oily liquid.

  • Melting Point : Approximately -45.5°C .

  • Boiling Point : Around 207°C .

  • Water Solubility : Insoluble in water.

  • Density : 0.895 g/cm³ .

  • Flash Point : 113°C .


Scientific Research Applications

Aromatase Inhibition

9Z,12Z,15Z-Octadecatrienoic acid has been studied for its potential aromatase inhibitory activity. Research on fatty acid derivatives from the pollen of Brassica campestris L. var. oleifera DC. discovered that certain compounds, including 9Z,12Z,15Z-octadecatrienoic acid, exhibited strong inhibitory effects in a noncellular aromatase assay. This suggests its potential application in conditions where aromatase inhibition is beneficial (Yang et al., 2009).

Synthesis and Chemical Properties

The synthesis and structural elucidation of 9Z,12Z,15Z-Octadecatrienoic acid and its derivatives have been explored for their potential applications in various chemical processes. For instance, studies on the synthesis of ethyl 5Z,9Z,12Z-octadecatrienoate (ethyl pinolenate) and methyl 12Z,15Z-octadecadienoate have contributed to understanding the chemical properties and potential industrial applications of these compounds (Kaltia et al., 2008).

Pheromone and Attractant Synthesis

Facile and efficient chemical syntheses of certain compounds from commercially available alpha-linolenic acid, including 9Z,12Z,15Z-Octadecatrienoic acid, have been reported. These compounds are used as common sex pheromone and attractant components for many lepidopterous insect pests, indicating their role in the development of pest management strategies (Wang & Zhang, 2007).

Anti-Inflammatory Properties

Research into the anti-inflammatory properties of fatty acids has identified compounds derived from 9Z,12Z,15Z-Octadecatrienoic acid. A study on Ehretia dicksonii indicated that certain derivatives of this acid showed significant anti-inflammatory effects in mouse ear inflammation models, suggesting its potential therapeutic application in anti-inflammatory treatments (Dong et al., 2000).

Agricultural Applications

Studies have explored the potential use of 9Z,12Z,15Z-Octadecatrienoic acid and its derivatives in agriculture. For example, the efficient synthesis of certain octadecatrienoic acids from linolenic acid has been proposed for use in the natural senescence of leaves and as self-defensive substances in plants (Rao et al., 1987).

Safety And Hazards


  • The compound is generally considered safe for handling and use.

  • However, standard safety precautions should be followed when working with any chemical substance.

  • Avoid inhalation, skin contact, and ingestion.

  • Dispose of waste properly according to local regulations.


Future Directions

Research on 9,12,15-Octadecatrienoic acid, methyl ester continues to explore its biological functions, potential therapeutic applications, and interactions with other molecules. Investigating its effects on lipid metabolism, inflammation, and cellular signaling pathways may reveal new insights and applications.


properties

IUPAC Name

methyl octadeca-9,12,15-trienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h4-5,7-8,10-11H,3,6,9,12-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVWSXZIHSUZZKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00859313
Record name Methyl octadeca-9,12,15-trienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00859313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9,12,15-Octadecatrienoic acid, methyl ester, (9Z,12Z,15Z)-

CAS RN

7361-80-0, 301-00-8
Record name Methyl linolenate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007361800
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9,12,15-Octadecatrienoic acid, methyl ester, (9Z,12Z,15Z)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
HH EL-Kamali, AS EL-Tahir… - Journal of …, 2019 - phytojournal.com
The components of n-hexane extracts of two Eucalyptus species (E.camaldulensis and E. microtheca) were investigated by GC/MS analysis. The plants were obtained from cultivated …
Number of citations: 5 www.phytojournal.com
KC Choi, JM Hwang, SJ Bang, BT Kim… - Journal of medicinal …, 2013 - liebertpub.com
Alfalfa (Medicago sativa L.) is commonly used as a traditional medicine and functional food. This study investigated the anti-inflammatory potential of alfalfa and the mechanisms …
Number of citations: 44 www.liebertpub.com
AD Folayan, JK Akintunde, AJ Akamo… - Informatics in Medicine …, 2023 - Elsevier
Background Using GC-MS and in-silico analysis, this study is aimed at investigating the potential anti-cancer properties of Garcinia kola oil constituents. Objective Epidermal growth …
Number of citations: 1 www.sciencedirect.com
A Mridha, PK Gopal, S Paul - Pharmacognosy Journal, 2020 - mail.phcogj.com
Introduction: Algae comprise a promising source of novel components with potent therapeutic agents. In particular, algae have been considered as a potential source of new bioactive …
Number of citations: 4 mail.phcogj.com
A Ghosh, S Chakraborty, S Majumder, M Bhattacharya - 2022 - nanobioletters.com
Diversified Coronaviruses like MERS-CoV, SARS-CoV-1, SARS-CoV-2, etc., have badly affected human life by causing various respiratory syndromes. Natural bioactive products like …
Number of citations: 3 nanobioletters.com
DD Priya, TV Surendra, S Shajahan… - Biomass Conversion …, 2023 - Springer
The synthesis of CuO/C nanocomposites was fabricated using an uncomplicated and eco-friendly method by Cyperus rotundus (C. rotundus) leaf extract. The formation of …
Number of citations: 0 link.springer.com
J Scheel, M Kleber, J Kreutz, E Lehringer… - Regulatory Toxicology …, 2011 - Elsevier
Extensive research has been conducted over the past decades to develop alternatives to the rabbit eye irritation test (Draize test) used in a regulatory context to assess eye irritation …
Number of citations: 65 www.sciencedirect.com

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